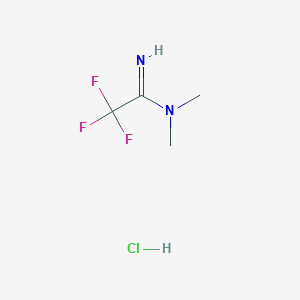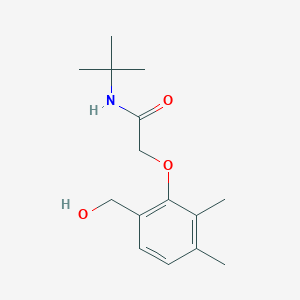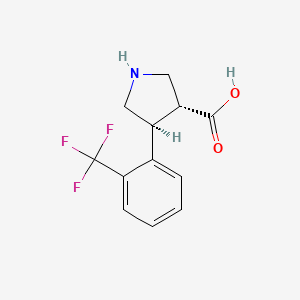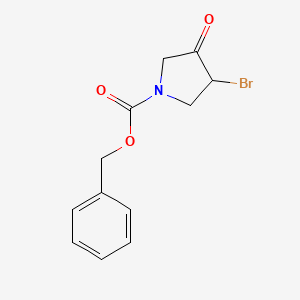
Phthalazin-1-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalazin-1-ylmethanamine is a compound belonging to the class of phthalazines, which are bicyclic N-heterocycles. These compounds are characterized by a pyridazine ring fused with a benzene ring. This compound has garnered attention due to its significant biological activities and pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phthalazin-1-ylmethanamine can be synthesized through various synthetic routes. One common method involves the reaction of bromoalkylphthalazinones with potassium phthalimide, followed by hydrazinolysis and acidification with hydrochloric acid . Another approach includes the use of aminoalkyl phthalazinone derivatives in a one-pot reaction with carbon disulfide, anhydrous phosphoric acid, and different benzyl or propargyl bromides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using readily available and inexpensive scaffolds. The reactions are designed to be short and straightforward, ensuring high yields and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Phthalazin-1-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phthalazinone derivatives, while reduction reactions may produce phthalazin-1-ylmethanol .
Wissenschaftliche Forschungsanwendungen
Phthalazin-1-ylmethanamine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of phthalazin-1-ylmethanamine involves its interaction with various molecular targets and pathways. For instance, it acts as a serotonin reuptake inhibitor, thereby increasing the levels of serotonin in the brain and exerting antidepressant effects . Additionally, it inhibits cyclooxygenase-2 (COX-2) and p38MAP kinase, contributing to its anti-inflammatory and antitumor activities .
Vergleich Mit ähnlichen Verbindungen
Phthalazin-1-ylmethanamine can be compared with other similar compounds, such as:
Phthalazin-1(2H)-one: Known for its antimicrobial and anticancer properties.
Phthalazinone-dithiocarbamate hybrids: These compounds display significant antiproliferative activity against cancer cell lines.
This compound is unique due to its broad spectrum of biological activities and its potential as a versatile precursor in the synthesis of various pharmacologically active compounds .
Eigenschaften
Molekularformel |
C9H9N3 |
|---|---|
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
phthalazin-1-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-5-9-8-4-2-1-3-7(8)6-11-12-9/h1-4,6H,5,10H2 |
InChI-Schlüssel |
YZWQEYZWPNOFQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN=C2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13012510.png)






![2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13012547.png)
![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13012573.png)
